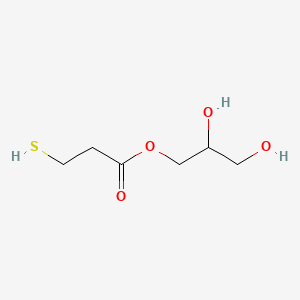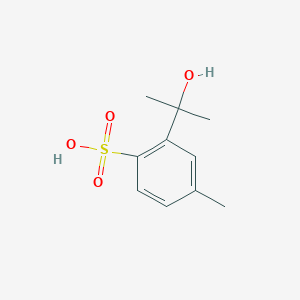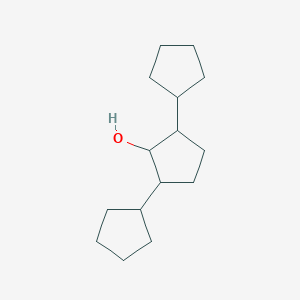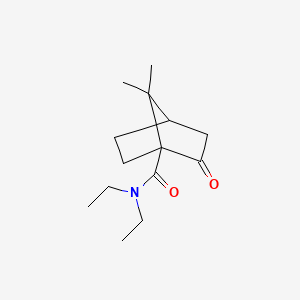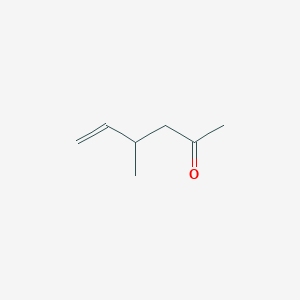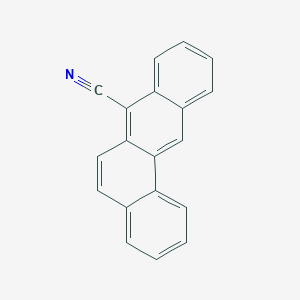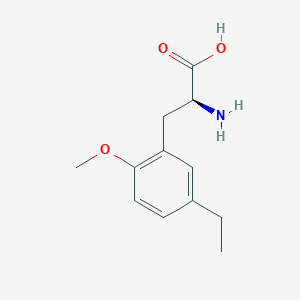
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3-dimethyl-7-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3-dimethyl-7-(4-methylphenyl)- is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3-dimethyl-7-(4-methylphenyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pteridine ring: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or other aldehydes.
Introduction of the methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Attachment of the 4-methylphenyl group: This step may involve a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3-dimethyl-7-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl groups or the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen functionalities, while reduction may lead to partially or fully reduced pteridine rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
作用機序
The mechanism of action of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3-dimethyl-7-(4-methylphenyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.
Pathways: It may interfere with metabolic pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative involved in the biosynthesis of neurotransmitters.
Folic Acid: A vitamin that contains a pteridine ring and is essential for DNA synthesis and repair.
Uniqueness
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3-dimethyl-7-(4-methylphenyl)- is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other pteridine derivatives.
特性
分子式 |
C15H14N4O3 |
|---|---|
分子量 |
298.30 g/mol |
IUPAC名 |
1,3-dimethyl-7-(4-methylphenyl)-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C15H14N4O3/c1-8-4-6-9(7-5-8)10-13(20)17-11-12(16-10)18(2)15(22)19(3)14(11)21/h4-7H,1-3H3,(H,17,20) |
InChIキー |
DKVXSLOURKXIET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)N(C(=O)N3C)C)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
